REACTION_CXSMILES
|
[C:1]1([C:7]([O-:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[K+:10].[C:11](=[O:13])=[O:12]>>[C:11]([O-:13])(=[O:12])[C:4]1[CH:5]=[CH:6][C:1]([C:7]([O-:9])=[O:8])=[CH:2][CH:3]=1.[K+:10].[K+:10] |f:0.1,3.4.5|
|
Name
|
potassium benzene carboxylic acid salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating under an atmosphere
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |